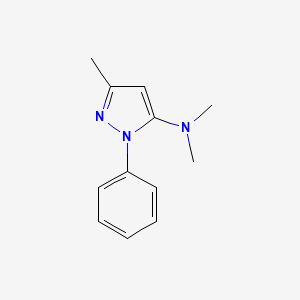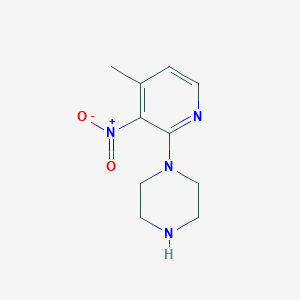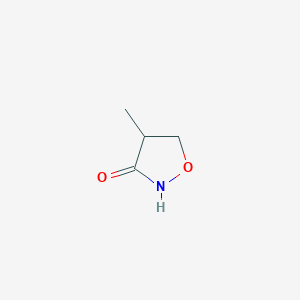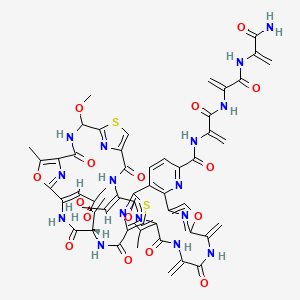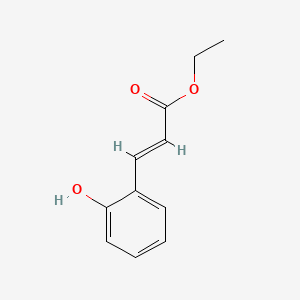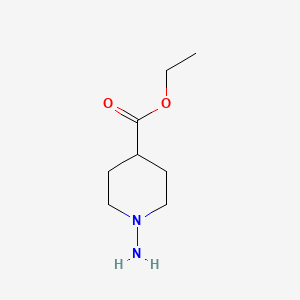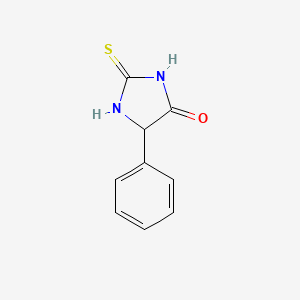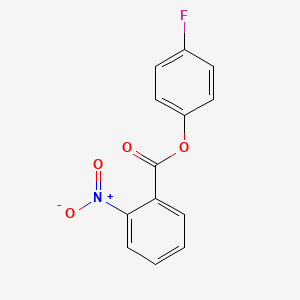![molecular formula C12H13N B3147475 6,7,8,9-Tetrahydropyrido[1,2-a]indole CAS No. 62420-83-1](/img/structure/B3147475.png)
6,7,8,9-Tetrahydropyrido[1,2-a]indole
概要
説明
6,7,8,9-Tetrahydropyrido[1,2-a]indole is a heterocyclic compound with the molecular formula C12H13N. It is a derivative of pyridoindole, featuring a fused pyridine and indole ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydropyrido[1,2-a]indole can be achieved through several methods. One common approach involves the cycloisomerization of allenyl indoles. For instance, an IPrAuCl/AgSbF6-catalyzed cycloisomerization of 1,3-disubstituted allenyl indoles has been reported to yield optically active pyridoindoles with excellent enantioselectivity . Another method includes the radical cyclization of N-alkylindoles .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of gold or platinum catalysts in cycloisomerization reactions is a notable method due to its efficiency and selectivity .
化学反応の分析
Types of Reactions: 6,7,8,9-Tetrahydropyrido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridoindoles .
科学的研究の応用
6,7,8,9-Tetrahydropyrido[1,2-a]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 6,7,8,9-Tetrahydropyrido[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused ring system allows it to mimic natural substrates, thereby inhibiting or activating biological pathways. For example, it can bind to enzyme active sites, blocking substrate access and modulating enzyme activity .
類似化合物との比較
Indole: A simpler structure with a fused pyrrole and benzene ring.
Carbazole: Contains a fused tricyclic system with two benzene rings and a nitrogen-containing ring.
Tetrahydrocarbazole: A reduced form of carbazole with additional hydrogen atoms.
Uniqueness: 6,7,8,9-Tetrahydropyrido[1,2-a]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6,7,8,9-tetrahydropyrido[1,2-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,9H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBUJTDHWAVEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC3=CC=CC=C32)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)
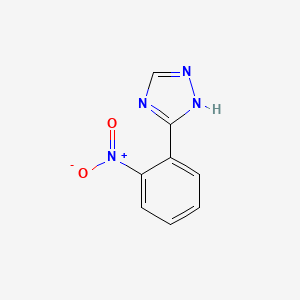
![1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one](/img/structure/B3147422.png)
